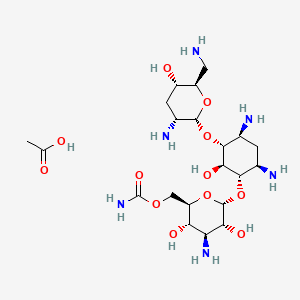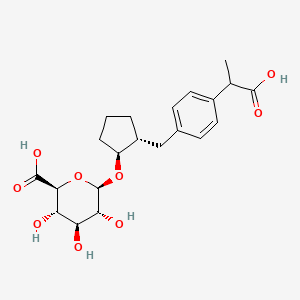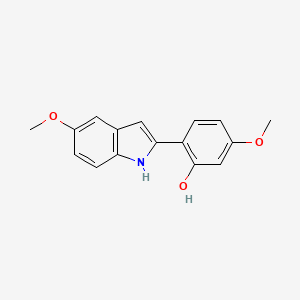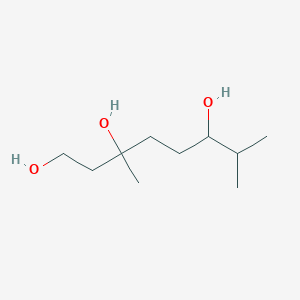
Tobramycin Carbamate Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tobramycin Carbamate Acetate is a derivative of tobramycin, an aminoglycoside antibiotic known for its broad-spectrum antibacterial activity. This compound is synthesized to enhance the pharmacokinetic properties and stability of tobramycin, making it more effective in various therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tobramycin Carbamate Acetate is typically synthesized through the carbamoylation of tobramycin. This process involves the reaction of tobramycin with carbamoyl chloride or similar reagents under controlled conditions. The reaction is carried out in an organic solvent, such as dimethylformamide, at a temperature range of 0-25°C. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound involves the fermentation of Streptoalloteichus tenebrarius to produce carbamoyltobramycin, which is then hydrolyzed under alkaline conditions to yield this compound. This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tobramycin Carbamate Acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound, tobramycin.
Substitution: It can undergo substitution reactions where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Tobramycin.
Substitution: Various substituted carbamate derivatives.
Applications De Recherche Scientifique
Tobramycin Carbamate Acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving bacterial resistance and antibiotic efficacy.
Medicine: Utilized in the development of new antibiotic formulations and drug delivery systems.
Industry: Applied in the production of antimicrobial coatings and materials.
Mécanisme D'action
Tobramycin Carbamate Acetate exerts its effects by binding to the 30S subunit of bacterial ribosomes, inhibiting protein synthesis. This binding disrupts the translation process, leading to the production of faulty proteins and ultimately causing bacterial cell death. The compound’s specificity for bacterial ribosomes over human ribosomes minimizes adverse effects on human cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tobramycin: The parent compound, used widely as an antibiotic.
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.
Neomycin: An aminoglycoside used for topical applications.
Uniqueness
Tobramycin Carbamate Acetate is unique due to its enhanced stability and pharmacokinetic properties compared to its parent compound, tobramycin. This makes it more effective in sustained-release formulations and targeted drug delivery systems .
Propriétés
Formule moléculaire |
C21H42N6O12 |
|---|---|
Poids moléculaire |
570.6 g/mol |
Nom IUPAC |
acetic acid;[(2R,3S,4S,5R,6S)-4-amino-6-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxyoxan-2-yl]methyl carbamate |
InChI |
InChI=1S/C19H38N6O10.C2H4O2/c20-3-9-8(26)2-7(23)17(32-9)34-15-5(21)1-6(22)16(14(15)29)35-18-13(28)11(24)12(27)10(33-18)4-31-19(25)30;1-2(3)4/h5-18,26-29H,1-4,20-24H2,(H2,25,30);1H3,(H,3,4)/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+;/m0./s1 |
Clé InChI |
GJKBDAFDWCBHKB-TWDWGCDDSA-N |
SMILES isomérique |
CC(=O)O.C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)N)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N |
SMILES canonique |
CC(=O)O.C1C(C(C(C(C1N)OC2C(C(C(C(O2)COC(=O)N)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13848671.png)
![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(1S,3Z)-3-[(2E)-2-[(1S,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropyl]pentanamide](/img/structure/B13848672.png)


![2,2-Dimethylpropyl [5-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13848691.png)
![Morpholine,4-(benzo[b]thien-5-ylmethyl)-](/img/structure/B13848693.png)


![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(2-oxo-1,1-diphenyl-2-(((1R,3r,5S)-spiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-3-yl-8-ium)oxy)ethoxy)tetrahydro-2H-pyran-2-carboxylate](/img/structure/B13848696.png)
![[(1S,2R,3R,4R,7R,9S,10S,12R,15R)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13848699.png)

![3-Chlorocetirizine Dihydrochloride; (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride](/img/structure/B13848734.png)
![4,11-dibromo-8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B13848735.png)

